The synthesis of 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine typically involves halogenation reactions of bipyridine derivatives. Common methods include:
The molecular structure of 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine can be represented using various structural formulas:
ClC1=CN=C(Br)C=C1C1=CC(Br)=NC=C1Cl
This arrangement contributes to the compound's reactivity and interaction with metal centers in coordination chemistry.
The reactivity of 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine allows it to participate in various chemical reactions:
The mechanism by which 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine acts as a ligand involves several steps:
The physical and chemical properties of 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine include:
Chemical properties include:
The applications of 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine are diverse:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1